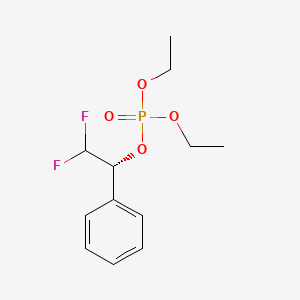

2,2-Difluoro-1-phenylethyl diethyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Difluoro-1-phenylethyl diethyl phosphate is a chemical compound with the formula C18H21F2O4P . It has a molecular weight of 370.33 .

Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-1-phenylethyl diethyl phosphate is represented by the SMILES stringO=P(OCC)(OCC)OC(C=1C=CC=CC1)(C=2C=CC=CC2)C(F)F . This indicates that the molecule contains a phosphate group attached to two ethyl groups and a 2,2-difluoro-1-phenylethyl group.

Aplicaciones Científicas De Investigación

Synthesis of Phosphate Analogs

The compound was utilized in synthesizing diethyl glycosamine-1-difluoromethylphosphate, a phosphate mimic. This process involved a Michael addition of diethyl(difluoro-(trimethylsilyl)methyl)phosphonate on 2-nitroglycals, followed by reduction to yield N-acetyl glycosides derivatives, facilitating straightforward access to phosphate analogs (Delaunay et al., 2015).

Photodissociation Studies

Benzoin diethyl phosphate underwent photodissociation studies revealing its dissociation pathways and the formation of diethyl phosphoric acid and other byproducts. This study provided insights into the reactive states and reaction paths of similar compounds (Rajesh et al., 2000).

Difluoromethylenation Reactions

The compound was employed in the difluoromethylenation of aldehydes and ketones, generating phosphates of syn and anti 2,2-difluoro-1,3-diols under mild conditions. This reaction represents a valuable pathway for modifying molecular structures in organic synthesis (Alexandrova et al., 2009).

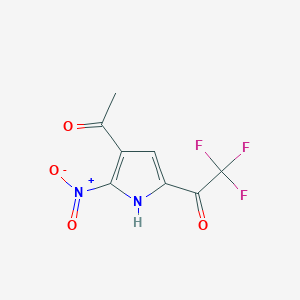

Anion Receptor Enhancement

3,4-Difluoro-1H-pyrrole, a related compound, was used to augment the affinities of neutral anion receptors for binding anions such as fluoride, chloride, or dihydrogen phosphate, significantly enhancing binding affinity and selectivity. This advancement has potential applications in chemical sensing and molecular recognition technologies (Anzenbacher et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

[(1R)-2,2-difluoro-1-phenylethyl] diethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2O4P/c1-3-16-19(15,17-4-2)18-11(12(13)14)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIMEVPYTGJSOM-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(C1=CC=CC=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)O[C@H](C1=CC=CC=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-1-phenylethyl diethyl phosphate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2558009.png)

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2558010.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2558014.png)

![2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2558015.png)

![2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone](/img/structure/B2558018.png)

![2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2558024.png)

![N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B2558029.png)

![3-[4-(2-Fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B2558030.png)

![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2558031.png)